An In-depth Technical Guide to 1,5-Hexadien-3-ol: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1,5-Hexadien-3-ol: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 1,5-hexadien-3-ol. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and a key transformation are provided, along with visualizations of synthetic pathways to illustrate its utility as a versatile building block in organic chemistry.
Chemical Structure and Identifiers
1,5-Hexadien-3-ol is an unsaturated secondary alcohol containing two terminal double bonds. This structure makes it a valuable precursor for a variety of chemical transformations, including cyclization and enantioselective reactions.
| Identifier | Value | Source |
| IUPAC Name | hexa-1,5-dien-3-ol | [1] |
| CAS Number | 924-41-4 | [1][2] |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Linear Formula | H₂C=CHCH₂CH(OH)CH=CH₂ | [3] |
| SMILES | C=CCC(C=C)O | [1] |
| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2 | [1][2] |
| InChIKey | SZYLTIUVWARXOO-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
1,5-Hexadien-3-ol is a flammable, colorless to slightly yellow liquid.[4][5] It is sparingly soluble in water.[5][6]
| Property | Value | Unit | Source |
| Molecular Weight | 98.14 | g/mol | [1][3] |
| Boiling Point | 133-134 | °C (at 760 mmHg) | [6][7][8] |
| 62-65 | °C (at 50 mmHg) | [9] | |
| 40-41 | °C (at 15 Torr) | [10] | |
| Melting Point | 30.5 (estimate) | °C | [6] |
| Density | 0.878 | g/mL (at 25 °C) | [3][6] |
| Refractive Index (n²⁰/D) | 1.448 | [3][6] | |
| Flash Point | 29 | °C (closed cup) | [3] |
| 85 | °F | [6][7] | |
| logP (Octanol/Water) | 1.109 | [11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,5-hexadien-3-ol.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 1,5-hexadien-3-ol is available from the NIST Chemistry WebBook.[2] Key characteristic absorption peaks include:
-
~3400-3650 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group.
-
~3080 cm⁻¹: =C-H stretching for the vinyl groups.
-
~1645 cm⁻¹: C=C stretching of the alkene groups.
-
~995 and 915 cm⁻¹: C-H bending (out-of-plane) for the terminal vinyl groups.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) that is small or non-existent, which is typical for alcohols. Key features of the mass spectrum include:
-
Molecular Ion (M⁺): m/z = 98 (low intensity).
-
Major Fragments: The fragmentation pattern is dominated by α-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and loss of water.[12] Common fragments can be observed at m/z values such as 57 (loss of C₃H₅) and 41 (allyl cation, C₃H₅⁺). The base peak is often observed at m/z = 57.[7]
Safety and Handling
1,5-Hexadien-3-ol is a flammable liquid and vapor (GHS Hazard H226).[1][4][13]
| Safety Information | Details | Source |
| GHS Pictogram | GHS02 (Flame) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H226: Flammable liquid and vapor | [1][4][13] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [1][13] |
| Storage Class | 3 (Flammable liquids) | [3] |
| Storage Temperature | Refrigerator (+4°C) | [6] |
Handling Precautions: Handle in a well-ventilated area.[4] Wear protective gloves, clothing, and eye/face protection.[13] Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed. Use non-sparking tools and take precautionary measures against static discharge.[4][13]
Experimental Protocols
Synthesis of 1,5-Hexadien-3-ol
The following protocol is adapted from Organic Syntheses.[9] This procedure details a Grignard reaction between allylmagnesium bromide and acrolein.
Materials:
-
Magnesium turnings (6.28 g atoms, 153.0 g)
-
Anhydrous ether (360 mL + 2.6 L)
-
Iodine (a few crystals)
-
Allyl bromide (2.90 moles, 351.0 g)
-
Acrolein (1.86 moles, 104.0 g)
-
Ice
-
Concentrated Sulfuric Acid (120 mL)
-
Anhydrous magnesium sulfate (8-10 g)
Procedure:
-
A 5-L three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and an ice-water condenser.
-
The flask is charged with magnesium turnings, 360 mL of anhydrous ether, and a few crystals of iodine.
-
A solution of allyl bromide in 2.6 L of ether is added dropwise. The addition rate is controlled to maintain a gentle reflux. This step typically takes about 3 hours.
-
After the addition is complete, the reaction mixture is refluxed on a steam bath for an additional hour to ensure the complete formation of the Grignard reagent.
-
The mixture is cooled, and acrolein is added over 2 hours, which causes gentle refluxing.
-
The reaction is stirred for an additional hour at room temperature.
-
The reaction mixture is then poured slowly into 2 L of ice water.
-
The resulting precipitate is dissolved by the slow addition of a solution of 120 mL of concentrated sulfuric acid in 400 mL of water.
-
The organic layer is separated, and the aqueous layer is extracted three times with 200-mL portions of ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the residue is distilled through a 6-in. column packed with glass helices.
-
The product, 1,5-hexadien-3-ol, is collected at 62–65°C/50 mm Hg. The typical yield is 104–108 g (57–59% based on acrolein).[9]
Sharpless Asymmetric Epoxidation (Kinetic Resolution)
1,5-Hexadien-3-ol is a prochiral molecule that serves as an excellent substrate for enantioselective reactions. One of its most important applications is its use in the Sharpless asymmetric epoxidation, which functions as a kinetic resolution to separate the enantiomers. This method is a key step in the total synthesis of natural products like (+)-obtusenyne.[9]
General Protocol Concept: The kinetic resolution relies on the principle that one enantiomer of the racemic alcohol reacts significantly faster than the other in the presence of a chiral catalyst, leading to the formation of an epoxy alcohol from the faster-reacting enantiomer, while the slower-reacting enantiomer remains largely unreacted.
Materials:
-
Racemic 1,5-hexadien-3-ol
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
(+)-Diethyl tartrate [(+)-DET] or (+)-Diisopropyl tartrate [(+)-DIPT]
-
tert-Butyl hydroperoxide (TBHP)
-
Powdered 3Å or 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Powdered molecular sieves are added to a flask containing anhydrous dichloromethane at -20 °C.
-
(+)-DET or (+)-DIPT is added, followed by titanium(IV) isopropoxide. The mixture is stirred for a short period.
-
A solution of racemic 1,5-hexadien-3-ol in dichloromethane is added.
-
tert-Butyl hydroperoxide is added dropwise while maintaining the temperature at -20 °C.
-
The reaction is monitored (e.g., by TLC or GC) until approximately 50-60% conversion is achieved. This ensures high enantiomeric excess (e.e.) for both the recovered starting material and the product.
-
The reaction is quenched, typically with water or a saturated aqueous solution of ferrous sulfate.
-
The mixture is warmed to room temperature and filtered. The organic phase is separated, washed, dried, and concentrated.
-
The unreacted 1,5-hexadien-3-ol and the formed epoxy alcohol are separated by column chromatography.
This process yields one enantiomer of 1,5-hexadien-3-ol and the corresponding epoxy alcohol of the opposite configuration, both in high enantiomeric purity.
Synthetic Applications & Reaction Pathways
1,5-Hexadien-3-ol is a starting reagent for the enantioselective synthesis of complex molecules.[3] Its diene structure is particularly amenable to ring-closing metathesis (RCM) reactions for the construction of cyclic ethers.
A notable example is the synthesis of (+)-obtusenyne, a metabolite from Laurencia obtusa.[9] The synthesis begins with the Sharpless kinetic resolution of 1,5-hexadien-3-ol. The resulting chiral alcohol or epoxide is then elaborated through a series of steps, including protection, chain extension, and ultimately a ring-closing metathesis reaction to form the nine-membered oxocene core of the natural product.[9]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1,5-Hexadien-3-ol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. uni-saarland.de [uni-saarland.de]
- 5. scribd.com [scribd.com]
- 6. Synthesis of (+)-obtusenyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5-Hexadien-3-ol | C6H10O | CID 79122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. 1,5-Hexadien-3-ol [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
